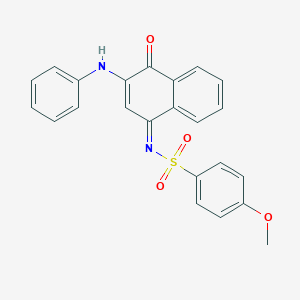
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, also known as ANS, is a chemical compound that has been widely used in scientific research. ANS is a fluorescent dye that is commonly used to study protein folding, stability, and binding interactions.
Wirkmechanismus
The mechanism of action of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves its binding to hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to exposed hydrophobic patches on the protein surface, resulting in a shift in its fluorescence spectrum. This shift is due to the increased polarity of the N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide environment upon binding to the protein. The magnitude of the shift is proportional to the amount of exposed hydrophobic surface area on the protein.
Biochemical and Physiological Effects:
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its ability to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is a sensitive probe that can detect subtle changes in protein structure. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is also relatively easy to use and can be added directly to protein samples. The main limitation of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its specificity for hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may not bind to all hydrophobic regions of a protein, and its binding may be affected by the presence of other molecules in the solution.
Zukünftige Richtungen
There are several future directions for the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in scientific research. One area of research is the development of new fluorescent dyes that can bind to specific regions of proteins. Another area of research is the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in combination with other probes to study protein interactions and dynamics. Finally, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may be used in the development of new drugs that target hydrophobic regions of proteins.
Synthesemethoden
The synthesis of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves the reaction of 3-anilino-4-hydroxy-1-naphthaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been widely used in scientific research to study protein folding, stability, and binding interactions. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to hydrophobic regions of proteins, resulting in a shift in its fluorescence spectrum. This shift can be used to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been used to study a wide range of proteins, including enzymes, antibodies, and membrane proteins.
Eigenschaften
Molekularformel |
C23H18N2O4S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H18N2O4S/c1-29-17-11-13-18(14-12-17)30(27,28)25-21-15-22(24-16-7-3-2-4-8-16)23(26)20-10-6-5-9-19(20)21/h2-15,24H,1H3/b25-21- |
InChI-Schlüssel |
VXABOCGDPOQZQE-DAFNUICNSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)